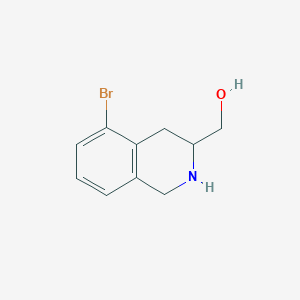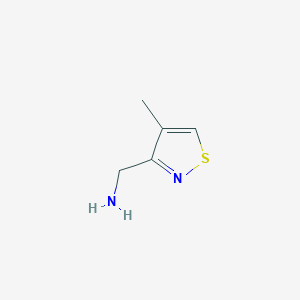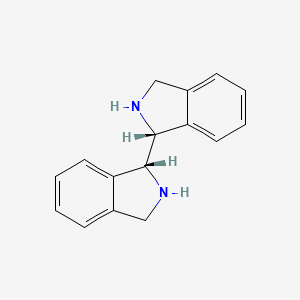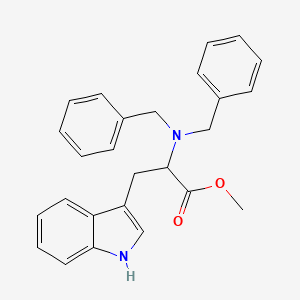![molecular formula C51H48N3O11S2+ B12823601 2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)
2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium” is a complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the sulfonate group: This typically involves sulfonation reactions.
Cyclopentene formation: This can be done through cyclization reactions.
Linking the various moieties: This involves forming ester or amide bonds, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production would require optimization of these steps for scale-up, ensuring high yield and purity. This might involve continuous flow chemistry or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation at various sites, particularly at the indole and cyclopentene moieties.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
It might have potential as a fluorescent probe or in bioimaging due to its indole moiety.
Medicine
Industry
The compound could be used in materials science, for example, in the development of new polymers or as a dye.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share the indole moiety and may have similar biological activities.
Sulfonate-containing compounds: These compounds share the sulfonate group and may have similar solubility properties.
Cyclopentene derivatives: These compounds share the cyclopentene ring and may have similar chemical reactivity.
Propriétés
Formule moléculaire |
C51H48N3O11S2+ |
|---|---|
Poids moléculaire |
943.1 g/mol |
Nom IUPAC |
4-[(2E)-2-[(2E)-2-[2-[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenoxy]-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C51H47N3O11S2/c55-46-27-28-47(56)54(46)65-48(57)33-34-17-23-39(24-18-34)64-51-37(21-25-42-40-13-5-9-35-11-7-15-44(49(35)40)52(42)29-1-3-31-66(58,59)60)19-20-38(51)22-26-43-41-14-6-10-36-12-8-16-45(50(36)41)53(43)30-2-4-32-67(61,62)63/h5-18,21-26H,1-4,19-20,27-33H2,(H-,58,59,60,61,62,63)/p+1 |
Clé InChI |
GPVUWFNQQVQNLU-UHFFFAOYSA-O |
SMILES isomérique |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
SMILES canonique |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)O)C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)OC8=CC=C(C=C8)CC(=O)ON9C(=O)CCC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


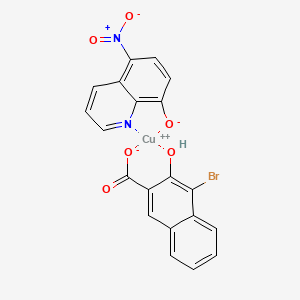
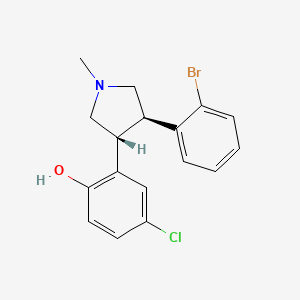

![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
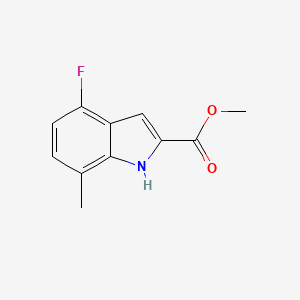

![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
